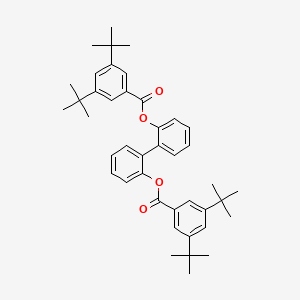
Biphenyl-2,2'-diyl bis(3,5-di-tert-butylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with each benzene ring substituted by a 3,5-di-tert-butylbenzoate group. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) typically involves the esterification of biphenyl-2,2’-diyl diol with 3,5-di-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce a wide range of biphenyl derivatives with different functional groups.
Scientific Research Applications
Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. Additionally, its bulky tert-butyl groups can provide steric protection, enhancing the stability of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-2,2’-diyl bis(3,5-di-tert-butylphenyl)phosphine
- 6,6’-Dimethoxybiphenyl-2,2’-diyl bis(3,5-di-tert-butylphenyl)phosphine
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
Uniqueness
Biphenyl-2,2’-diyl bis(3,5-di-tert-butylbenzoate) is unique due to its specific ester functional groups and the presence of bulky tert-butyl substituents. These features contribute to its stability and reactivity, making it distinct from other biphenyl derivatives.
Properties
Molecular Formula |
C42H50O4 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
[2-[2-(3,5-ditert-butylbenzoyl)oxyphenyl]phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C42H50O4/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)45-35-19-15-13-17-33(35)34-18-14-16-20-36(34)46-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
InChI Key |
JKHVNIXHHAAABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















